molecular formula C19H20ClN3O3S B2689504 1-(3-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946219-26-7

1-(3-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2689504
CAS RN: 946219-26-7
M. Wt: 405.9
InChI Key: YGCUJSXXWBSCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU6656, is a selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in the regulation of cell proliferation, differentiation, and survival. SU6656 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.

Scientific Research Applications

Receptor Agonism

Research has identified compounds with structural similarities to 1-(3-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea as potential nonpeptide agonists of the urotensin-II receptor. These compounds could serve as pharmacological research tools and potential drug leads for developing treatments targeting this receptor, which is implicated in cardiovascular diseases and other conditions (Croston et al., 2002).

Anticonvulsant Activity

Derivatives structurally related to the compound have been synthesized and evaluated for their anticonvulsant activity. Certain derivatives were found to be effective in models of epilepsy, highlighting the potential of this chemical class for the development of new anticonvulsant drugs (Thakur et al., 2017).

Cancer Detection

A water-soluble near-infrared dye derivative has been developed for cancer detection using optical imaging. This compound demonstrates increased quantum yield and stability, making it an excellent candidate for developing molecular-based beacons for cancer detection (Pham et al., 2005).

Corrosion Inhibition

Compounds with similar functionalities have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies show the potential of urea derivatives in protecting metals from corrosion, thus extending their applicability to industrial maintenance (Mistry et al., 2011).

Soil Degradation and Herbicide Activity

The degradation behavior and side effects of sulfonylurea herbicides in soil have been studied, providing insights into the environmental impact and effectiveness of these compounds as herbicides. Understanding their soil interactions helps in assessing their safety and efficacy in agricultural use (Dinelli et al., 1998).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-13-18(16-8-3-4-9-17(16)23(13)2)27(25,26)11-10-21-19(24)22-15-7-5-6-14(20)12-15/h3-9,12H,10-11H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCUJSXXWBSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.